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molecular formula C8H4N2OS B8567876 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-nitrile

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-nitrile

Cat. No. B8567876
M. Wt: 176.20 g/mol
InChI Key: QLEOFKUHOIIQEG-UHFFFAOYSA-N
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Patent
US06232320B1

Procedure details

A solution of 4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-nitrile (500 mg, 2.84 mmol) prepared as in F. Eloy and A. Deryckere, Bull. Soc. Chim. Belg. 1970, 79, 301) and phosphoryl chloride (5 mL) was heated at reflux for 1 hour. The formed red solution was poured onto ice and extracted with methylene chloride (2×150 mL). The dichloromethane solution was dried over anhydrous Na2SO4, filtered, and concentrated. The residue was purified by flash chromatography with 1:10 EtOAc/hexanes to provide the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:7]2[CH:8]=[C:9]([C:11]#[N:12])[S:10][C:6]=2[CH:5]=[CH:4][NH:3]1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:2]1[C:7]2[CH:8]=[C:9]([C:11]#[N:12])[S:10][C:6]=2[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
O=C1NC=CC2=C1C=C(S2)C#N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The formed red solution was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane solution was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography with 1:10 EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC2=C1C=C(S2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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